6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone - 83516-70-5

6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone

Catalog Number: EVT-2503659
CAS Number: 83516-70-5
Molecular Formula: C13H14N2O2
Molecular Weight: 230.267
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Synthesis of 6-methyl-4,5-dihydro-3(2H)-pyridazinone. This can be achieved by reacting levulinic acid or its esters with hydrazine hydrate. [, ]
  • Step 2: Condensation of 6-methyl-4,5-dihydro-3(2H)-pyridazinone with 4-methoxybenzaldehyde. This reaction, typically carried out in the presence of a base like sodium ethoxide or potassium hydroxide, would introduce the 4-methoxystyryl substituent at the 6-position of the pyridazinone ring. []
Chemical Reactions Analysis
  • N-alkylation/acylation: The nitrogen atoms in the pyridazinone ring can be alkylated or acylated to introduce further diversity and potentially modulate its pharmacological properties. []
Mechanism of Action
  • Inhibition of enzymes: It may inhibit specific enzymes like phosphodiesterases, similar to other pyridazinone derivatives with known cardiovascular effects. [, , , , ]
Applications
  • Cardiovascular research: Considering the prevalence of 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives in treating cardiovascular diseases, this compound could be investigated for similar effects, particularly focusing on its potential as a cardiotonic, antihypertensive, or antithrombotic agent. [, , , , , ]
  • Anti-inflammatory activity: Given the known anti-inflammatory properties of some pyridazinone derivatives, this compound could be explored for potential therapeutic benefits in inflammatory conditions. [, ]

6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone

Compound Description: This compound serves as a crucial building block, or synthon, for creating various biologically active molecules. Researchers have used it to synthesize new selenadiazole, thiadiazole, and diazaphosphole derivatives, incorporating the pyridazine moiety. These synthesized compounds have shown promise as potential antimicrobial agents and are currently undergoing further evaluation. [] This compound is a key intermediate in the synthesis of levosimendan, a medication used to treat acutely decompensated heart failure. [] Researchers are exploring efficient methods for separating its enantiomers using techniques like polar organic solvent chromatography and supercritical fluid chromatography. [] This moiety is a vital structural element in many cardio-active pyridazinone derivatives, including those currently used clinically or undergoing clinical trials. []

6-(4-(4'-Pyridyl)aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Hydrochloride (MCI-154)

Compound Description: MCI-154 is a novel cardiotonic agent structurally distinct from cardiac glycosides and beta-adrenoceptor agonists. [] It exhibits potent cardiotonic and vasodilator properties. [] In animal models, MCI-154 has demonstrated efficacy in improving cardiac output and reducing total peripheral resistance. [] It has shown therapeutic potential in treating hemorrhagic shock, possibly due to its positive inotropic effect on cardiac function and ability to enhance blood flow. [] MCI-154 selectively inhibits cardiac phosphodiesterase III (PDE III), contributing to its positive inotropic effects. [] Further research is being conducted to explore its potential for treating heart failure. []

6-(4-Aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone

Compound Description: This compound is a crucial intermediate in the synthesis of levosimendan, a heart failure medication. [, ] Efficient and cost-effective synthesis methods for this compound are being researched to facilitate levosimendan production. [, ]

6-[4-[3-[[2-Hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone

Compound Description: This compound exhibits a unique combination of vasodilatory and beta-adrenergic antagonist activity. [] It exists as four stereoisomers due to two asymmetric centers within its structure. [] Research reveals that the pharmacological profiles of each stereoisomer differ, with the RA,SB isomer exhibiting a slightly superior overall profile compared to the mixture. []

6-(4-(Benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (KF15232)

Compound Description: KF15232 exhibits potent cardiotonic activity primarily through a strong myofibrillar Ca2+-sensitizing effect. [] Researchers have synthesized and studied the optically active isomers of KF15232. [] The (-)-isomer displays more potent cardiotonic effects, PDE III and V inhibitory activities, and vasorelaxant effects compared to the (+)-isomer. [] The racemic mixture and the (-)-isomer are of particular interest for potential applications in treating congestive heart failure. []

6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives

Compound Description: This class of compounds is being explored for its potential as cardiotonic agents. [, ] Certain derivatives, such as 2,3-dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (1c), 4-amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (1d), 3-methyl-4-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (2a), and 4-amino-3-methyl-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (2d), have shown promising cardiotonic effects compared to levosimendan. [] Structure-activity relationship studies using rough sets theory are being conducted to understand the impact of different substituents on their cardiotonic activity. []

6-[4-[2-[3-(5-Chloro-2-cyanophenoxy)-2-hydroxypropylamino]-2-methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H)-pyridazinone Monoethyl Maleate (TZC-5665)

Compound Description: TZC-5665 is a novel compound that primarily exhibits negative chronotropic and inotropic effects. [] It demonstrates beta-adrenoceptor blocking activity comparable to propranolol. [] TZC-5665 and its human metabolite M-2 are potent and selective inhibitors of phosphodiesterase (PDE) III, even more so than milrinone. [] The combined beta-adrenoceptor blocking effect of TZC-5665 and the positive inotropic effect of M-2 could potentially be beneficial in treating congestive heart failure, mitigating undesirable effects. []

4,5-Dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone

Compound Description: This compound serves as a versatile precursor for synthesizing various 4,5-dihydro-3(2H)-pyridazinone derivatives. [] Researchers have successfully prepared 4-substituted benzyl pyridazinones, a dehydrogenated pyridazine analogue, N-dialkylaminomethyl derivatives, and a 3-chloro pyridazinone derivative using this compound as a starting material. [] This highlights its utility in exploring the structure-activity relationships of this class of compounds for potential medicinal applications.

6-(4-(4-Phenylacetylpiperazin-1-yl)phenyl)-4,5-dihydro-3(2H)-pyridazinone (CCI 17810)

Compound Description: CCI 17810 demonstrates potent inhibition of platelet aggregation induced by various agonists, including collagen, adenosine 5'-diphosphate (ADP), thrombin, and arachidonic acid. [] It effectively reduces platelet adhesiveness in vitro and in vivo. [, ] CCI 17810 shows efficacy in inhibiting thrombus formation in animal models. [] Its mechanism of action involves inhibiting platelet aggregation and reducing platelet adhesiveness, making it a potential candidate for developing antithrombotic drugs. [, ]

Properties

CAS Number

83516-70-5

Product Name

6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone

IUPAC Name

3-[(E)-2-(4-methoxyphenyl)ethenyl]-4,5-dihydro-1H-pyridazin-6-one

Molecular Formula

C13H14N2O2

Molecular Weight

230.267

InChI

InChI=1S/C13H14N2O2/c1-17-12-7-3-10(4-8-12)2-5-11-6-9-13(16)15-14-11/h2-5,7-8H,6,9H2,1H3,(H,15,16)/b5-2+

InChI Key

DCXOGDFXYWSZPU-GORDUTHDSA-N

SMILES

COC1=CC=C(C=C1)C=CC2=NNC(=O)CC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.